molecular formula C13H19ClN2O2 B2619627 phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride CAS No. 1170129-51-7

phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride

Cat. No.: B2619627
CAS No.: 1170129-51-7
M. Wt: 270.76
InChI Key: SVGQJOWNQMQXNW-UHFFFAOYSA-N
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Description

Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride (CAS: 1170129-51-7) is a synthetic carbamate derivative with the molecular formula C₁₃H₁₉ClN₂O₂ and a molar mass of 270.76 g/mol . Structurally, it features a phenyl group linked via a carbamate bridge to a 2-(1-pyrrolidinyl)ethyl moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. The compound has a melting point of 154–156°C and is typically stored at room temperature . It is commercially available in quantities ranging from 500 mg to 1 g for research applications .

Properties

IUPAC Name

phenyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(17-12-6-2-1-3-7-12)14-8-11-15-9-4-5-10-15;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGQJOWNQMQXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(1-pyrrolidinyl)ethylamine in the presence of a base like triethylamine. This method enables the formation of the carbamate structure, which is crucial for its reactivity and biological activity. The compound has the molecular formula C13H19ClN2O2C_{13}H_{19}ClN_{2}O_{2} and exhibits properties typical of carbamates, such as stability under various conditions and reactivity with nucleophiles .

Chemistry

In organic chemistry, this compound serves as a versatile reagent. It is used in:

  • Organic Synthesis : Acts as a building block for synthesizing more complex molecules.
  • Reagent Development : Utilized in developing new chemical methodologies due to its unique structural features.

Biology

The compound has been employed in biological studies, particularly in:

  • Enzyme Inhibition Studies : Investigated as a selective inhibitor for potassium channels (e.g., KCNQ2), demonstrating potential therapeutic applications in neurological disorders. The compound was found to have an IC50 value of 69 nM, indicating high potency .
  • Protein-Ligand Interaction Studies : Used to explore binding affinities and mechanisms of action involving various proteins, contributing to drug discovery efforts.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Effects : Research indicates potential applications in treating conditions such as epilepsy and other neurological disorders due to its inhibitory effects on specific ion channels .
  • Lead Compound in Drug Discovery : The compound's structural features make it a candidate for further modification and optimization in drug design .

Case Studies

Several studies highlight the effectiveness of this compound:

  • A study involving high-throughput screening identified this compound as a potent inhibitor of KCNQ2 channels, leading to further investigations into its pharmacological properties and potential clinical applications .
  • Research on metabolic stability revealed that modifications to the pyrrolidine ring significantly influenced the compound's activity, underscoring the importance of structural integrity for therapeutic efficacy .

Mechanism of Action

The mechanism of action of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride is compared below with structurally or functionally related compounds.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups/Substituents Notable Properties Reference
This compound C₁₃H₁₉ClN₂O₂ 270.76 Carbamate, pyrrolidinyl, phenyl, hydrochloride Melting point: 154–156°C; room-temperature stable
(2-Pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride C₁₉H₂₂Cl₂N₂O₂ 393.29 Dichlorophenyl, cyclohexyl, pyrrolidinium Enhanced lipophilicity due to dichloro substitution
2-(4-Methoxyphenoxy)-N-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)acetamide;chloride C₂₂H₂₈ClN₃O₄ 434.93 Methoxyphenyl, acetamide, pyrrolidinium Increased metabolic stability from methoxy groups
10-(2-(1-Pyrrolidinyl)ethyl)phenothiazine hydrochloride C₁₉H₂₂ClN₂S 357.91 Phenothiazine core, pyrrolidinyl ethyl Antipsychotic potential; sulfur-containing aromatic system

Key Comparative Insights

Structural Variations and Bioactivity The phenyl carbamate core in the target compound distinguishes it from phenothiazine derivatives (e.g., 10-(2-(1-pyrrolidinyl)ethyl)phenothiazine hydrochloride), which exhibit antipsychotic activity due to their tricyclic aromatic system and sulfur atom .

Functional Group Influence on Stability

  • The carbamate group in the target compound is less hydrolytically stable than the acetamide group in compounds like C₂₂H₂₈ClN₃O₄, which may explain differences in metabolic half-lives .
  • The pyrrolidinyl ethyl moiety is common across all compared compounds, suggesting shared pharmacokinetic pathways, such as moderate renal clearance and hepatic metabolism .

Physicochemical Properties The target compound’s melting point (154–156°C) is higher than that of non-ionic analogs (e.g., phenothiazine derivatives), likely due to ionic interactions from the hydrochloride salt . Methoxy-substituted analogs (e.g., C₂₂H₂₈ClN₃O₄) exhibit greater molecular weights and steric bulk, which may influence receptor binding specificity .

Biological Activity

Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group, a pyrrolidinyl moiety, and a carbamate functional group, which contribute to its biological activity. The molecular formula is C13H18ClN2O2C_{13}H_{18}ClN_{2}O_{2}, with a molecular weight of 270.75 g/mol. Its structure can be represented as follows:

Phenyl N 2 1 pyrrolidinyl ethyl carbamate hydrochloride\text{Phenyl N 2 1 pyrrolidinyl ethyl carbamate hydrochloride}

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit specific enzymes, thereby modulating biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in studies related to cholinesterase activity:

  • Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Butyrylcholinesterase Activity : Similar effects have been observed with butyrylcholinesterase, suggesting a broad spectrum of cholinergic modulation .

Biological Activity Profiles

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Reference
Acetylcholinesterase InhibitionModerate inhibition
Butyrylcholinesterase InhibitionModerate inhibition
Anticonvulsant ActivityEffective in seizure models
Neuroprotective EffectsPotential in neuroprotection

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of similar compounds, this compound was found to exhibit significant efficacy in animal models. The mechanism involved modulation of sodium channels and TRPV1 antagonism, which are critical for controlling seizure activity .

Neuroprotective Studies

Research has indicated that derivatives of carbamate compounds can provide neuroprotective effects by enhancing cholinergic transmission and reducing neuroinflammation. This suggests that this compound may hold therapeutic promise for conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound Structure Biological Activity
This compoundStructureCholinesterase inhibition, anticonvulsant
Phenyl 4-iodophenylcarbamateStructureImaging agent for cholinergic activity
Pyrrolidine derivativesStructureSimilar enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves coupling a carbamate precursor with a pyrrolidine-containing amine. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) can be deprotected using HCl in ethyl acetate under anhydrous conditions to yield the hydrochloride salt . Optimization includes:

  • Temperature Control : Stirring at 0–25°C to minimize side reactions.
  • Molar Ratios : Using 4N HCl in ethyl acetate (1:33 molar ratio of substrate to HCl) for complete deprotection .
  • Purification : Employing recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass ~286.1205 for related carbamates) and isotopic patterns .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 210–254 nm .

Advanced Research Questions

Q. What strategies can resolve discrepancies in pharmacological activity data for carbamate derivatives like this compound?

Methodological Answer: Contradictions in activity data often arise from assay variability or impurities. Mitigation strategies include:

  • Replication : Test the compound in parallel with positive controls (e.g., reference standards from peer-reviewed studies) .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed carbamates or unreacted amines) that may interfere with assays .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to confirm potency thresholds .

Q. How do structural modifications at the pyrrolidine or carbamate groups affect the compound’s stability under physiological conditions?

Methodological Answer:

  • Pyrrolidine Substituents : Bulky groups (e.g., cyclohexyl) increase steric hindrance, reducing hydrolysis rates. Monitor stability via pH-dependent degradation studies (e.g., pH 7.4 buffer at 37°C) .
  • Carbamate Linkers : Aromatic phenyl groups enhance π-stacking interactions, improving solubility and reducing aggregation in aqueous media .
  • Accelerated Stability Testing : Expose derivatives to oxidative (H2O2), thermal (40–60°C), and photolytic conditions to identify degradation pathways .

Q. What analytical methods are critical for detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Quantify impurities at <0.1% levels using selective ion monitoring (SIM) for common byproducts like unreacted amines or hydrolyzed carbamates .
  • Ion Chromatography : Detect residual chloride ions from incomplete salt formation .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may indicate instability or salt disproportionation .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to study affinity for targets like ion channels or GPCRs .
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., oxidative dealkylation of pyrrolidine) .
  • Knockout Models : Employ CRISPR/Cas9-edited cell lines to confirm target specificity .

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